molecular formula C40H27N7O13S4 B13753613 3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid CAS No. 25180-17-0

3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid

Cat. No.: B13753613
CAS No.: 25180-17-0
M. Wt: 941.9 g/mol
InChI Key: TYPJGODIKFGCRT-UHFFFAOYSA-N
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Description

3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid is a complex organic compound characterized by its multiple azo groups and sulfonic acid functionalities. This compound is notable for its vibrant color properties, making it a significant component in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid typically involves multiple diazotization and coupling reactions. The process begins with the diazotization of 7-amino-1-hydroxy-3-sulfonaphthalen-2-yl, followed by coupling with 6-sulfonaphthalen-1-yl. This intermediate is then further diazotized and coupled with naphthalen-1-yl, and the final product is obtained after another diazotization and coupling step with naphthalene-1,5-disulfonic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is typically carried out in aqueous media with the use of strong acids like hydrochloric acid for diazotization and alkaline conditions for coupling reactions .

Chemical Reactions Analysis

Types of Reactions

3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical processes. The sulfonic acid groups enhance the solubility of the compound in aqueous media, facilitating its interaction with biological molecules and other substrates .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-[(4-carboxyphenylazo)-(2,5-dimethoxyphenylazo)]-3-sulfo-7-aminonaphthalene diammonium salt
  • 7-amino-3-[4-[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo]phenyl]phenyl]azo-4-hydroxy-naphthalene-2-sulfonic acid

Uniqueness

3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid is unique due to its multiple azo groups and sulfonic acid functionalities, which confer distinct redox properties and high solubility in water. These characteristics make it particularly useful in applications requiring stable and soluble dyes .

Properties

CAS No.

25180-17-0

Molecular Formula

C40H27N7O13S4

Molecular Weight

941.9 g/mol

IUPAC Name

3-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C40H27N7O13S4/c41-22-9-8-21-16-38(64(58,59)60)39(40(48)29(21)17-22)47-46-35-15-14-34(27-11-10-24(20-30(27)35)61(49,50)51)45-44-33-13-12-32(25-4-1-2-5-26(25)33)43-42-23-18-31-28(37(19-23)63(55,56)57)6-3-7-36(31)62(52,53)54/h1-20,48H,41H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)

InChI Key

TYPJGODIKFGCRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)N=NC5=C6C=CC(=CC6=C(C=C5)N=NC7=C(C=C8C=CC(=CC8=C7O)N)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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